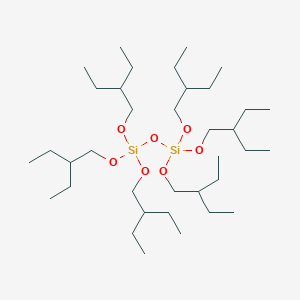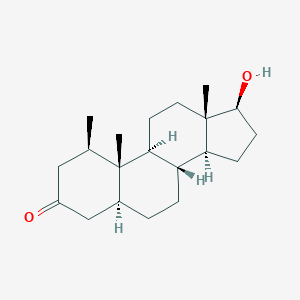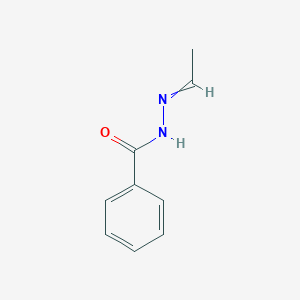
N-(ethylideneamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(ethylideneamino)benzamide, commonly known as NEA, is a chemical compound that belongs to the class of benzamides. NEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
NEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling and ion channel regulation. NEA has been used as a tool compound to study the role of sigma-1 receptors in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
NEA acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The activation of sigma-1 receptors has been shown to modulate various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. NEA has been shown to enhance the activity of sigma-1 receptors, leading to increased calcium signaling and neurotransmitter release.
Effets Biochimiques Et Physiologiques
NEA has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation. NEA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Moreover, NEA has been shown to have neuroprotective effects, protecting neurons from various insults, such as oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
NEA has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which means that it can be used to study the role of sigma-1 receptors in various physiological and pathological conditions. NEA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, NEA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, NEA has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on NEA. One potential direction is to study its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study its mechanism of action in more detail, particularly its interactions with other proteins and signaling pathways. Moreover, future research could focus on developing more potent and selective sigma-1 receptor agonists based on the structure of NEA.
Méthodes De Synthèse
NEA can be synthesized through a reaction between ethylideneamine and benzoyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Propriétés
Numéro CAS |
1483-22-3 |
|---|---|
Nom du produit |
N-(ethylideneamino)benzamide |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-(ethylideneamino)benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12) |
Clé InChI |
MJIZEJCLXHFZHD-UHFFFAOYSA-N |
SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC=NNC(=O)C1=CC=CC=C1 |
Synonymes |
Benzoic acid, ethylidenehydrazide (6CI,7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
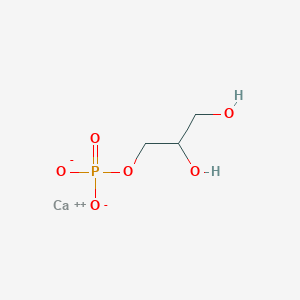
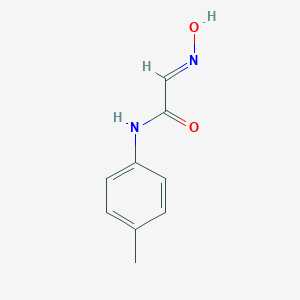
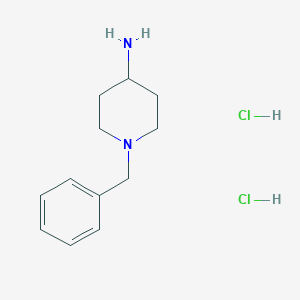
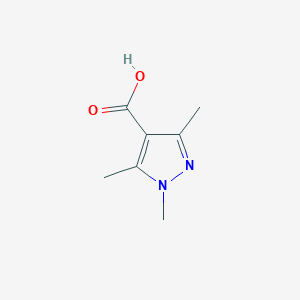

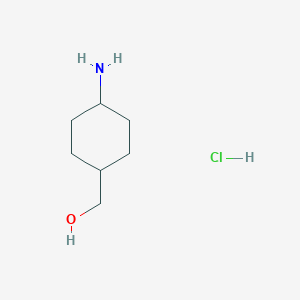
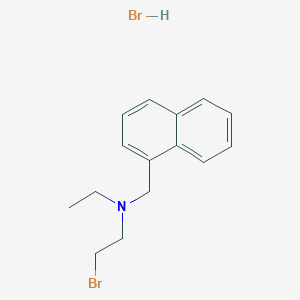

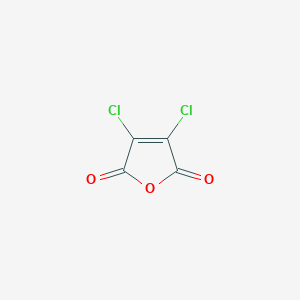

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
